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Introduction

BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib (formerly
known as BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the
treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer
(NSCLC), and other progressive fibrosing interstitial lung diseases. Understanding the
pharmacokinetic and pharmacodynamic profile of BIBF 1202 is crucial for a comprehensive
grasp of nintedanib’'s mechanism of action, its efficacy, and its safety profile. This technical
guide provides an in-depth summary of the available data on BIBF 1202, including its
metabolic pathway, pharmacokinetic parameters, and its activity as a tyrosine kinase inhibitor.

Pharmacokinetics

BIBF 1202 is formed in the body from its parent drug, nintedanib, through a primary metabolic
pathway.

Metabolism and Elimination

Nintedanib is predominantly metabolized via hydrolytic cleavage by esterases, resulting in the
formation of its free acid moiety, BIBF 1202.[1] This biotransformation is a major route of
clearance for nintedanib. Following its formation, BIBF 1202 is subsequently glucuronidated by
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uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT 1A1, UGT 1A7,
UGT 1A8, and UGT 1A10, to form BIBF 1202 glucuronide.[1] Both BIBF 1202 and its
glucuronide are mainly excreted through the biliary-fecal route, with less than 1% of the parent

drug being eliminated via urine.[1]

The metabolic pathway of nintedanib to BIBF 1202 and its subsequent glucuronidation is

depicted in the following diagram:
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Metabolic conversion of nintedanib to BIBF 1202 and its subsequent elimination.

Pharmacokinetic Parameters

Quantitative data on the pharmacokinetic parameters of BIBF 1202 are summarized in the
tables below. It is important to note that some of the available data comes from studies where
nintedanib was co-administered with other drugs, which may influence the pharmacokinetic

profile of its metabolites.

Table 1: Pharmacokinetic Parameters of BIBF 1202 in Japanese Patients with IPF (Multiple
Doses of Nintedanib)[2]

Nintedanib with

Parameter Nintedanib Alone . .
Pirfenidone

tmax,ss (h) 3-4 3-5

t1/2,ss (h) ~23 27-26
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tmax,ss: Time to reach maximum steady-state plasma concentration; t1/2,ss: Terminal half-life
at steady state.

Table 2: Geometric Mean Cmax,ss of BIBF 1202 in Japanese Patients with IPF (Nintedanib
150 mg twice daily)[2]

Treatment gMean Cmax,ss (ng/mL)
Nintedanib Alone 33.2
Nintedanib with Pirfenidone 15.4

gMean Cmax,ss: Geometric mean maximum steady-state plasma concentration.

A population pharmacokinetic analysis of nintedanib in patients with non-small cell lung cancer
(NSCLC) and idiopathic pulmonary fibrosis (IPF) found that the pharmacokinetics and covariate
effects for BIBF 1202 were similar to those of nintedanib.[3]

Pharmacodynamics

BIBF 1202 is an active metabolite that contributes to the overall pharmacological effect of
nintedanib, albeit with a lower potency than the parent compound.[3]

Mechanism of Action and In Vitro Potency

Like its parent drug, BIBF 1202 acts as a tyrosine kinase inhibitor. It has been shown to inhibit
Vascular Endothelial Growth Factor Receptor 2 (VEGFRZ2). The in vitro potency of BIBF 1202
against this receptor is detailed in the table below.

Table 3: In Vitro Inhibitory Activity of BIBF 1202

Target IC50 (nM) Reference

VEGFR2 62 [4]

IC50: Half-maximal inhibitory concentration.
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While BIBF 1202 demonstrates activity against VEGFR2, its potency against other key targets
of nintedanib, such as Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast
Growth Factor Receptors (FGFR), is substantially lower than that of the parent compound.
Specifically, in in-vivo cellular assays, BIBF 1202 showed a significantly lower potency
compared to nintedanib in stimulating human umbilical vascular endothelial cells (based on
VEGF or bFGF stimulation) and in stimulating primary lung fibroblasts (based on PDGFRa and
PDGFR stimulation).[3] The in vivo efficacy of BIBF 1202 was not observed in mouse
xenograft models, suggesting that its plasma concentrations are unlikely to be the primary
contributor to the clinical effects of nintedanib.[3]

Transporter Interactions

In vitro studies have shown that BIBF 1202 is a substrate of the organic anion-transporting
polypeptides OATP-1B1 and OATP-2B1.[1]

Signaling Pathway

By inhibiting VEGFR2, BIBF 1202 can interfere with downstream signaling cascades that are
crucial for angiogenesis, cell proliferation, and survival. The binding of Vascular Endothelial
Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization and autophosphorylation of
specific tyrosine residues in the intracellular domain. This initiates a cascade of signaling
events, including the activation of the PLCy-PKC-MAPK and the PI3K-Akt pathways. BIBF
1202, by blocking the ATP-binding site of the VEGFR2 kinase domain, inhibits these
downstream signals.

A simplified representation of the VEGFR2 signaling pathway and the point of inhibition by
BIBF 1202 is shown below.
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Simplified VEGFR2 Signaling Pathway and Inhibition by BIBF 1202
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VEGFR2 signaling pathway and the inhibitory action of BIBF 1202.
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Experimental Protocols
Quantification of BIBF 1202 in Biological Matrices

A common and validated method for the simultaneous determination of nintedanib and BIBF
1202 in plasma and tissue homogenates is Ultra-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UPLC-MS/MS). A representative experimental workflow for such an

analysis is outlined below.
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Experimental Workflow for BIBF 1202 Quantification by UPLC-MS/MS
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A typical workflow for the quantification of BIBF 1202 in biological samples.
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A detailed protocol for such an assay would typically include the following steps:

Sample Preparation: Protein precipitation of plasma or tissue homogenate samples is
performed using a solvent like acetonitrile. An internal standard is added prior to precipitation
to ensure accuracy.

Chromatographic Separation: The supernatant is injected into a UPLC system equipped with
a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an
organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid)
is used to separate the analytes.

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass
spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which
provides high selectivity and sensitivity by monitoring specific precursor-to-product ion
transitions for BIBF 1202 and the internal standard.

Quantification: The concentration of BIBF 1202 in the samples is determined by comparing
the peak area ratio of the analyte to the internal standard against a calibration curve
prepared with known concentrations of the analyte.

In Vitro Kinase Inhibition Assay

The inhibitory activity of BIBF 1202 against tyrosine kinases like VEGFR2 is determined using
in vitro kinase assays. A general protocol for such an assay to determine the IC50 value is as

follows:

o Reagents and Materials: Recombinant human VEGFR2 kinase, a suitable substrate (e.g., a
synthetic peptide), ATP, assay buffer, and a detection reagent are required.

o Assay Procedure:
o A series of dilutions of BIBF 1202 are prepared.

o The recombinant kinase and the substrate are incubated with the different concentrations
of BIBF 1202 in the assay buffer.

o The kinase reaction is initiated by the addition of ATP.
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o The reaction is allowed to proceed for a defined period at a specific temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
can be done using various methods, including radiometric assays (detecting incorporation
of 32P-ATP) or non-radiometric methods like fluorescence/luminescence-based assays
that use phospho-specific antibodies or measure ATP depletion.

o Data Analysis: The percentage of kinase inhibition is calculated for each concentration of
BIBF 1202 relative to a control without the inhibitor. The IC50 value is then determined by
fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

BIBF 1202 is the main, active metabolite of nintedanib, formed via esterase-mediated
hydrolysis. It exhibits a pharmacokinetic profile that is closely related to its parent compound.
While it contributes to the overall pharmacological activity of nintedanib through the inhibition of
VEGFR2, its potency is considerably lower than that of nintedanib, particularly against other
key receptor tyrosine kinases like PDGFRs. The clinical efficacy of nintedanib is therefore likely
driven primarily by the parent molecule. A thorough understanding of the properties of BIBF
1202 is essential for a complete characterization of nintedanib's disposition and activity in the
body. Further research focusing on the specific pharmacokinetic parameters of BIBF 1202 in
various populations could provide additional insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b166696 7#pharmacokinetics-and-pharmacodynamics-
of-bibf-1202]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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